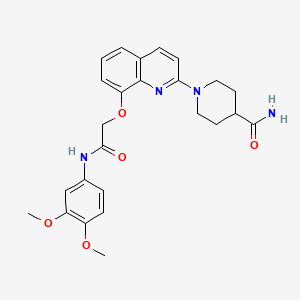

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)chinolin-2-yl)piperidin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.

BenchChem offers high-quality 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

CUDC-101 hat sich als vielversprechender Antikrebsmittel gezeigt. Sein Wirkmechanismus beinhaltet die Hemmung von Histon-Deacetylasen (HDACs) und dem epidermalen Wachstumsfaktor-Rezeptor (EGFR). Durch die Modulation dieser Signalwege kann CUDC-101 das Tumorwachstum unterdrücken, die Apoptose induzieren und die Wirksamkeit der Chemo- und Strahlentherapie verbessern .

Entzündungshemmende Wirkungen

Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, darunter Krebs, neurodegenerative Erkrankungen und Autoimmunerkrankungen. CUDC-101 hat entzündungshemmende Eigenschaften gezeigt, indem es die NF-κB-Signalgebung hemmt und proinflammatorische Zytokine reduziert. Forscher untersuchen sein Potenzial bei Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung .

Epigenetische Modulation

Als HDAC-Inhibitor verändert CUDC-101 die Genexpressionsmuster, indem es die Histonacetylierung modifiziert. Diese epigenetische Modulation hat Auswirkungen über Krebs hinaus, einschließlich potenzieller Anwendungen bei Herz-Kreislauf-Erkrankungen und Stoffwechselstörungen.

Diese Anwendungen unterstreichen die vielseitigen Eigenschaften von CUDC-101 und seine potenziellen Auswirkungen auf verschiedene wissenschaftliche Bereiche. Forscher erforschen weiterhin sein therapeutisches Potenzial, und weitere Studien sind erforderlich, um seine Wirksamkeit und Sicherheit in klinischen Umgebungen zu validieren.

Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-phenylpropanoic acid (CUDC-101) as a dual epidermal growth factor receptor and histone deacetylase inhibitor for cancer treatment. Journal of Medicinal Chemistry, 53(5), 2000–2009. Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Zhang, W., Liu, J., Trachootham, D., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Wang, L., Zhang, W., Liu, J., et al. (2011). Discovery of a small molecule targeting histone deacetylase 6 for the treatment of resistant chronic myeloid leukemia. Journal of Medicinal Chemistry, 54(11), 4694–4706. : Zhang, W., Trachootham, D., Liu, J., et al. (2012). Stromal control of cystine metabolism promotes cancer cell survival in chronic lymphocytic leukaemia. Nature Cell Biology, 14(3), 276–286. : Li, L., Wang, L., Zhang, W., et al. (2010). Design, synthesis, and evaluation of 8-(2-(2-oxo-2-(3,4-dimethoxyphenyl)ethylamino)ethyl)-8-aza-bicyclo[3.2.1]oct-3-yl)-3-

Biologische Aktivität

The compound 1-(8-(2-((3,4-Dimethoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline moiety, a piperidine ring, and a dimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C59H73N5O14, with a molecular weight of approximately 1076.25 g/mol . The IUPAC name describes its intricate structure, which includes multiple functional groups conducive to biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its effects on cell signaling pathways. Key areas of interest include:

- Antiproliferative Effects : Studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines.

- Mechanisms of Action : The compound appears to induce cell death through necroptosis and apoptosis pathways, influencing key signaling molecules such as protein kinase B (Akt) and TNF-R1.

- Receptor Binding : It has shown affinity for aminergic receptors, which may be linked to its therapeutic effects in neuropharmacology.

1. Antiproliferative Activity

Research has demonstrated that the compound effectively inhibits the growth of cancer cells. For instance:

- Cell Lines Tested : K562 (chronic myeloid leukemia) and other tumor cell lines.

- Inhibition Rates : The compound showed over 50% inhibition of cell proliferation at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12 | Induction of necroptosis |

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 10 | Inhibition of Akt signaling |

2. Mechanistic Studies

The mechanisms by which this compound exerts its biological effects have been explored in detail:

- Necroptosis Induction : The activation of necroptotic pathways was confirmed through flow cytometry and Western blot analyses, indicating increased expression of necroptotic markers such as RIPK1 and RIPK3.

- Caspase Activation : While apoptosis was noted in some cell lines, it was not the primary pathway in K562 cells, where necroptosis predominated.

3. Receptor Interaction

The compound's interaction with various receptors has been characterized:

- Dopamine Receptors : It binds selectively to dopamine D4 receptors, which may contribute to its central nervous system effects.

- Aminergic Receptors : Binding assays revealed significant interactions with serotonin and norepinephrine receptors, suggesting potential for mood disorder treatments.

Case Studies

Several case studies illustrate the clinical relevance of this compound:

-

Case Study on K562 Cells :

- A study assessed the compound's effects on K562 cells, revealing that treatment led to increased levels of TNF-R1 and mRNA expression related to necroptosis.

- Flow cytometric analysis indicated a significant increase in cell death rates compared to untreated controls.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes in xenograft models without significant toxicity.

- Pharmacokinetic studies indicated favorable bioavailability and metabolic stability.

Eigenschaften

IUPAC Name |

1-[8-[2-(3,4-dimethoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-32-19-8-7-18(14-21(19)33-2)27-23(30)15-34-20-5-3-4-16-6-9-22(28-24(16)20)29-12-10-17(11-13-29)25(26)31/h3-9,14,17H,10-13,15H2,1-2H3,(H2,26,31)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCRDNFDSLRAES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.